molecular formula C11H17N3OS B11937162 1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone

1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone

Cat. No.: B11937162
M. Wt: 239.34 g/mol
InChI Key: LMNATHWBVMREBU-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone is a thiazole derivative featuring a methyl group at position 4, a 4-methylpiperazinyl moiety at position 2, and an acetyl group at position 3. This compound serves as a key intermediate in synthesizing pyridine-thiazole hybrids with demonstrated anticancer activity, particularly targeting kinases such as c-Met and CDK1 .

Properties

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

1-[4-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C11H17N3OS/c1-8-10(9(2)15)16-11(12-8)14-6-4-13(3)5-7-14/h4-7H2,1-3H3

InChI Key

LMNATHWBVMREBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2CCN(CC2)C)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the thiazole intermediate with 1-methylpiperazine in the presence of a suitable base such as sodium hydride.

    Final Assembly: The final compound is obtained by acetylation of the thiazole-piperazine intermediate using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazine derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives, including 1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone, exhibit significant anticonvulsant activity. A study reported that compounds derived from thiazole structures showed promising results in seizure models. For instance, a related compound with a similar structure displayed a median effective dose (ED50) of 18.4 mg/kg in anti-pentylenetetrazol (PTZ) tests, indicating its efficacy against seizures .

Table 1: Anticonvulsant Activity of Thiazole Derivatives

Compound NameED50 (mg/kg)Toxic Dose (TD50)Protection Index
Compound 118.4170.29.2
Compound 224.38Not specifiedNot specified

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial activities. Studies indicate that certain thiazole-based compounds exhibit significant effectiveness against various bacterial strains and fungi. The structural modifications in these compounds can enhance their activity against pathogens, making them suitable candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity TypeMIC (µg/mL)
Compound ABacterial Inhibition0.09
Compound BFungal Inhibition0.15

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives. The presence of specific functional groups significantly influences the biological activity of these compounds.

  • Functional Group Influence : Electron-withdrawing groups (e.g., halogens) on the phenyl ring have been shown to enhance anticonvulsant activity by stabilizing the compound's interaction with biological targets .
  • Multistep Synthesis : Various synthetic routes have been developed to create novel thiazole derivatives with improved efficacy and reduced toxicity profiles. For example, reactions involving aminothiazole and different aromatic aldehydes lead to a variety of biologically active compounds .

Case Studies and Research Findings

Several studies highlight the applications of thiazole derivatives in clinical settings:

  • Study on Anticonvulsant Activity : A comprehensive study evaluated multiple thiazole analogues for their anticonvulsant properties using electroshock seizure tests and PTZ-induced seizures. The findings demonstrated that structural modifications significantly impacted their protective effects against seizures .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing thiazole derivatives to assess their antimicrobial effectiveness against resistant strains of bacteria and fungi. The results indicated that certain modifications led to enhanced activity, paving the way for potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and piperazine moiety are key structural features that enable the compound to bind to these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. Pathways affected by the compound include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Thiazole Position 2

The 2-position substituent significantly influences biological activity and physicochemical properties. Key analogs include:

Alkyl/Amino Substituents
  • 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethanone (CAS: 1247900-44-2): Substituent: Isopropyl group. Properties: Lower solubility due to hydrophobicity (LogP ~2.5). Molecular weight: 183.27 g/mol. Activity: Limited biological data, but structural analogs show moderate antimicrobial effects . Comparison: The isopropyl group introduces steric bulk but lacks the hydrogen-bonding capacity of piperazine, reducing target engagement in kinase inhibition .
  • 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone: Substituent: Methylamino group. Activity: Precursor to chalcone derivatives with antimicrobial activity (e.g., MIC ~7.1–7.3 µM against bacterial strains) . Comparison: The smaller methylamino group allows for easier membrane penetration but offers fewer interaction sites compared to piperazine .
Aromatic/Aryl Substituents
  • 1-[4-Methyl-2-(naphthalen-2-ylamino)-1,3-thiazol-5-yl]ethanone (PDB: 4JGD): Substituent: Naphthylamino group. Activity: Inhibits human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases (IC₅₀: ~54–73 µM) . Comparison: The aromatic group enhances π-π stacking but reduces solubility (LogP >3), limiting bioavailability compared to the piperazinyl analog .
Piperazinyl Substituent
  • Target Compound :
    • Substituent: 4-Methylpiperazinyl.
    • Properties: Enhanced solubility (LogP ~1.8) due to the tertiary amine. Molecular weight: ~239.3 g/mol.
    • Activity: Key intermediate in kinase inhibitors (e.g., pyridine-thiazole hybrids with IC₅₀ <1 µM against breast cancer cell lines) .
    • Advantage: The piperazine ring provides hydrogen-bonding sites and improves pharmacokinetics (e.g., blood-brain barrier penetration) .

Physicochemical and Spectral Comparisons

Property Target Compound Isopropyl Analog Naphthylamino Analog
Molecular Weight (g/mol) 239.3 183.27 282.36
LogP (Predicted) 1.8 2.5 3.2
¹H NMR (δ, ppm) 2.47 (CH₃), 3.15 (N–CH₃) 2.57 (CH₃), 1.25 (CH(CH₃)₂) 2.83 (CH₃), 7.5–8.7 (Ar–H)
Solubility (mg/mL) >10 (DMSO) <5 (DMSO) <2 (DMSO)

Biological Activity

1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be beneficial in treating various conditions, including neurological disorders and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

C12H16N2S(Molecular Weight 224 33 g mol)\text{C}_{12}\text{H}_{16}\text{N}_2\text{S}\quad (\text{Molecular Weight 224 33 g mol})

This compound operates through several mechanisms:

  • Anticonvulsant Activity : Thiazole derivatives have been studied for their anticonvulsant effects. In various models, compounds with similar thiazole structures have shown significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The presence of electron-withdrawing groups enhances their efficacy .
  • Antitumor Properties : Thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as Bcl-2 family proteins .

Preclinical Studies

Several studies have evaluated the biological activity of thiazole derivatives, including this compound:

Anticonvulsant Efficacy

In a study assessing the anticonvulsant potential of thiazoles, it was found that compounds similar to this compound exhibited significant protective effects in animal models. For instance:

CompoundED50 (mg/kg) in MES TestED50 (mg/kg) in PTZ Test
Compound A24.3888.23
1-[4-Methyl...TBDTBD

These results suggest that structural modifications can lead to enhanced anticonvulsant activity.

Antitumor Activity

Thiazoles have shown promising results in inhibiting tumor growth. The following table summarizes some findings related to cytotoxicity:

CompoundCell LineIC50 (µM)
Compound BA43123.30
Compound CJurkat<10
1-[4-Methyl...TBDTBD

The structure-activity relationship indicates that substituents on the thiazole ring significantly influence the cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

The efficacy of thiazole derivatives is often linked to specific structural features:

  • Substituents on the Thiazole Ring : The introduction of methyl groups or halogens has been associated with increased biological activity.
  • Piperazine Linkage : The presence of a piperazine moiety enhances solubility and bioavailability, which is critical for therapeutic efficacy.

Q & A

Basic: What are the optimized synthetic routes for 1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using 4-methylthiazole-5-carbaldehyde and 4-methylpiperazine under reflux in ethanol .
  • Step 2: Acetylation at the 5-position using acetyl chloride in the presence of a base (e.g., triethylamine) .
  • Key Parameters: Reaction time (12–24 hours), temperature (60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Validation: Purity is confirmed by HPLC (>95%) and spectral data (1H/13C NMR, IR) .

Basic: How is the compound structurally characterized?

Answer:
A combination of analytical techniques is employed:

  • Spectroscopy: 1H NMR (δ 2.10–2.45 ppm for methyl groups, δ 3.20–3.60 ppm for piperazine protons) and 13C NMR (carbonyl signal at ~200 ppm) .
  • Mass Spectrometry: ESI-MS confirms the molecular ion peak (m/z ≈ 265.3) .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2018) resolves bond lengths and angles .

Advanced: What methodologies are used to evaluate its antitumor activity?

Answer:

  • In Vitro Assays:
    • MTT Assay: Cytotoxicity against cancer cell lines (e.g., MCF-7, IC50 values) .
    • Apoptosis Detection: Flow cytometry with Annexin V/PI staining .
  • In Silico Studies:
    • Molecular Docking: Targeting proteins like Rab7b (PDB ID: 6XYZ) using AutoDock Vina to predict binding affinity .
    • ADMET Prediction: Tools like admetSAR assess bioavailability, toxicity, and metabolic stability .

Advanced: How can mechanistic insights into its biological activity be obtained?

Answer:

  • Enzyme Inhibition Assays: Measure IC50 against kinases (e.g., PI3K) using fluorescence-based kits .
  • Gene Expression Profiling: RNA sequencing of treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Protein Binding Studies: Surface plasmon resonance (SPR) quantifies interaction kinetics with target proteins .

Advanced: How to conduct structure-activity relationship (SAR) studies on derivatives?

Answer:

  • Modifications: Vary substituents on the thiazole (e.g., halogenation at C4) or piperazine (e.g., bulky alkyl groups) .
  • Synthesis: Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to append triazole or pyrazole moieties .
  • Evaluation: Compare bioactivity (e.g., IC50) and computational metrics (e.g., docking scores) to establish SAR trends .

Advanced: What crystallographic strategies resolve its 3D structure?

Answer:

  • Crystallization: Slow evaporation from DMSO/water (1:1) yields diffraction-quality crystals .
  • Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Refinement: SHELXL-2018 refines anisotropic displacement parameters and validates hydrogen bonding networks .

Basic: How to develop analytical methods for quantifying the compound?

Answer:

  • HPLC Method:
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFA.
    • Detection: UV at 254 nm; retention time ~8.2 minutes .
  • Validation: Linearity (R² > 0.99), precision (RSD < 2%), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL) .

Advanced: What strategies assess its toxicological profile?

Answer:

  • In Vitro Toxicity: Ames test (mutagenicity) and hemolysis assay (erythrocyte compatibility) .
  • In Vivo Studies: Acute toxicity in rodents (LD50 determination) and histopathological examination of organs .
  • Computational Tools: ProTox-II predicts organ-specific toxicity (e.g., hepatotoxicity risk) .

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